Butyl 2-decenoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 2-decenoate can be synthesized through the esterification of butanol with decenoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of butanol and decenoic acid in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to promote the formation of the ester. The resulting product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Butyl 2-decenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Decenoic acid and butanol.
Reduction: Butyl alcohol and decenoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butyl 2-decenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mechanism of Action
The mechanism of action of butyl 2-decenoate involves its interaction with specific molecular targets and pathways. As a flavoring agent, it binds to olfactory receptors, triggering a sensory response that enhances the perception of flavors. In biological systems, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Butyl acetate: Another ester used as a flavoring agent and solvent.
Ethyl decenoate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl decenoate: Contains a methyl group instead of a butyl group.
Uniqueness: Butyl 2-decenoate is unique due to its specific combination of a butyl group and a decenoic acid moiety, which imparts distinct aromatic and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
CAS No. |
7492-45-7 |
---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
butyl dec-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-7-8-9-10-11-12-14(15)16-13-6-4-2/h11-12H,3-10,13H2,1-2H3 |
InChI Key |
DTCZJIDFDTTXSG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC=CC(=O)OCCCC |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)OCCCC |
Canonical SMILES |
CCCCCCCC=CC(=O)OCCCC |
density |
0.877-0.883 |
Key on ui other cas no. |
343616-49-9 7492-45-7 |
physical_description |
Colourless liquid; Powerful, fatty, fruity aroma |
solubility |
Soluble in most fixed oils; Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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